molecular formula C14H21ClN2O2 B15299308 tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride

tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride

Cat. No.: B15299308
M. Wt: 284.78 g/mol
InChI Key: SURVRXJNIUWTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C14H21O2N2Cl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a suitable solvent and a catalyst under controlled temperature and pressure conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)18-13(17)16-12-8-9-15-11-7-5-4-6-10(11)12;/h4-7,12,15H,8-9H2,1-3H3,(H,16,17);1H

InChI Key

SURVRXJNIUWTFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2=CC=CC=C12.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.